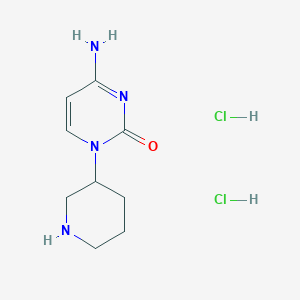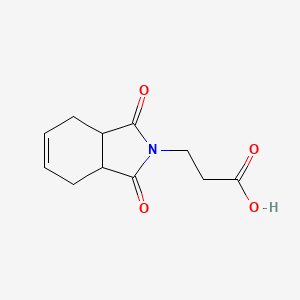
4-((2-amino-9H-purin-6-yl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-amino-9H-purin-6-yl)amino)butanoic acid is a chemical compound with the molecular formula C9H12N6O2 and a molecular weight of 236.23 g/mol . This compound is characterized by the presence of a purine ring structure, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. The compound is primarily used for research purposes and is not intended for human use .
Métodos De Preparación
The synthesis of 4-((2-amino-9H-purin-6-yl)amino)butanoic acid involves several steps, typically starting with the preparation of the purine derivative. The synthetic route often includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of reactions involving the condensation of formamide derivatives.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Attachment of the Butanoic Acid Moiety: The butanoic acid moiety is attached via amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Análisis De Reacciones Químicas
4-((2-amino-9H-purin-6-yl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
4-((2-amino-9H-purin-6-yl)amino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of purine derivatives.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways involving purine derivatives.
Medicine: Research involving this compound includes the investigation of its potential therapeutic effects, particularly in the context of purine metabolism disorders.
Mecanismo De Acción
The mechanism of action of 4-((2-amino-9H-purin-6-yl)amino)butanoic acid involves its interaction with specific molecular targets, primarily enzymes involved in purine metabolism. The compound acts as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the metabolic pathways they regulate. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparación Con Compuestos Similares
4-((2-amino-9H-purin-6-yl)amino)butanoic acid can be compared with other similar compounds, such as:
(2S)-2-(D-Alanylamino)-4-(6-amino-9H-purin-9-yl)butanoic acid: This compound also contains a purine ring and an amino acid moiety, but differs in the specific amino acid and its configuration.
(2S)-2-amino-4-(((5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(4-(7,8-dichloro-1,2,3,4-tetrahydroisoquinolin-4-yl)butyl)amino)butanoic acid: This compound has a more complex structure with additional functional groups and substituents.
The uniqueness of this compound lies in its specific combination of a purine ring and a butanoic acid moiety, which makes it a valuable tool in research focused on purine metabolism and related biochemical pathways .
Propiedades
IUPAC Name |
4-[(2-amino-7H-purin-6-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c10-9-14-7(11-3-1-2-5(16)17)6-8(15-9)13-4-12-6/h4H,1-3H2,(H,16,17)(H4,10,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKUWZLQMKVIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2620899.png)
![N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2620901.png)
![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2620909.png)
![methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate](/img/structure/B2620911.png)
![2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime](/img/structure/B2620912.png)







![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2620920.png)
